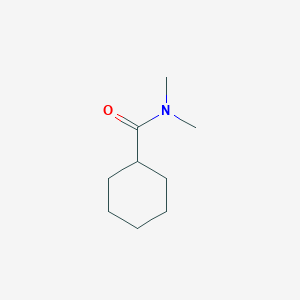

N,N-Dimethylcyclohexanecarboxamide

概要

説明

N,N-Dimethylcyclohexanecarboxamide: is an organic compound with the molecular formula C₉H₁₇NO. It is a derivative of cyclohexanecarboxylic acid, where the carboxamide group is substituted with two methyl groups. This compound is known for its applications in organic synthesis and various industrial processes.

準備方法

Synthetic Routes and Reaction Conditions:

-

Cyclohexanecarboxylic Acid Route:

- Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.

- The resulting cyclohexanecarbonyl chloride is then reacted with dimethylamine in an anhydrous benzene solution to yield N,N-Dimethylcyclohexanecarboxamide .

-

Methyl Cyclohexanecarboxylate Route:

- Methyl cyclohexanecarboxylate is reacted with dimethylamine in the presence of trimethylaluminum in benzene. The reaction mixture is heated under reflux and then hydrolyzed to obtain this compound .

Industrial Production Methods:

- Industrial production typically follows the cyclohexanecarboxylic acid route due to its higher yield and efficiency. The process involves large-scale reactions in controlled environments to ensure purity and consistency of the product.

化学反応の分析

Types of Reactions:

-

Reduction:

-

Substitution:

- The compound can undergo substitution reactions where the amide group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of suitable catalysts.

Major Products:

- Reduction yields N,N-Dimethylcyclohexylmethylamine.

- Substitution reactions yield various substituted cyclohexane derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of various cyclohexane derivatives.

Biology:

- Investigated for its potential biological activities and interactions with biological molecules.

Medicine:

- Explored for its potential use in pharmaceutical formulations due to its structural similarity to certain bioactive compounds.

Industry:

作用機序

Mechanism:

- The mechanism of action of N,N-Dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets, leading to various chemical transformations. The exact pathways depend on the type of reaction it undergoes.

Molecular Targets and Pathways:

- In reduction reactions, the compound interacts with reducing agents like lithium aluminum hydride, leading to the formation of amines.

- In substitution reactions, it interacts with nucleophiles, resulting in the replacement of the amide group.

類似化合物との比較

N,N-Dimethylformamide: A widely used solvent in organic synthesis.

N,N-Dimethylpropionamide: Similar structure but with a propionamide group instead of a cyclohexanecarboxamide group.

N,N-Dimethylisobutyramide: Another structurally similar compound with an isobutyramide group.

Uniqueness:

- N,N-Dimethylcyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different chemical properties and reactivity compared to its linear counterparts. This structural feature makes it valuable in specific synthetic applications where ring structures are required.

生物活性

N,N-Dimethylcyclohexanecarboxamide (DMCA) is a cyclic amide compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DMCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a carboxamide functional group and two methyl groups attached to the nitrogen atom. This structure influences its chemical reactivity and biological interactions.

The biological activity of DMCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research has shown that DMCA can modulate enzyme activity and influence cellular signaling pathways.

- Nrf2 Activation : One of the significant mechanisms involves the activation of the Nrf2 pathway. DMCA interacts with the Kelch-like ECH-associated protein 1 (Keap1), leading to conformational changes that prevent the polyubiquitination of Nrf2. This results in increased expression of cytoprotective enzymes, providing neuroprotection in models of central nervous system diseases such as ischemic stroke and neurodegenerative disorders .

1. Neuroprotection

Studies have demonstrated that DMCA exhibits protective effects against oxidative stress in neuronal cells. By activating the Nrf2 pathway, it enhances the expression of antioxidant enzymes, which can mitigate neuronal damage in conditions such as traumatic brain injury .

2. Antioxidant Properties

DMCA has been shown to possess antioxidant properties, making it a candidate for treating conditions associated with oxidative stress. Its ability to scavenge free radicals and reduce oxidative damage is crucial in various therapeutic contexts .

3. Pharmaceutical Development

Due to its biological activity, DMCA is being investigated as a potential lead compound for drug development targeting neurodegenerative diseases and other oxidative stress-related conditions .

Case Studies

特性

IUPAC Name |

N,N-dimethylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)9(11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCOYDRQCPJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170008 | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17566-51-7 | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017566517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLCYCLOHEXANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW6025YJ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction involving N,N-Dimethylcyclohexanecarboxamide in the provided research?

A1: this compound serves as a key intermediate in the synthesis of N,N-Dimethylcyclohexylmethylamine. [] This transformation likely involves the reduction of the amide group (CONR2) to a methylene amine group (CH2NR2). []

Q2: How is this compound synthesized?

A2: this compound is synthesized by reacting methyl cyclohexanecarboxylate with a dimethylaluminum amide. [] This reaction efficiently converts the ester functional group to an amide. []

Q3: Are there any specific equipment requirements mentioned for the synthesis of this compound or related compounds?

A3: The synthesis of N,N-Dimethylcyclohexylmethylamine, which utilizes this compound as an intermediate, specifies the use of magnetic stirrers. [] This suggests that the reactions involved likely require efficient mixing and may be carried out under controlled conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。